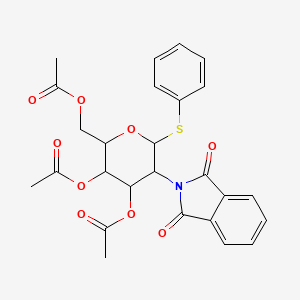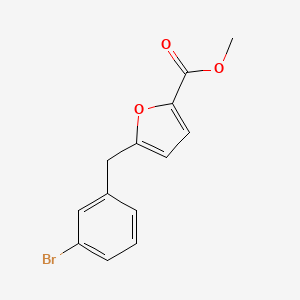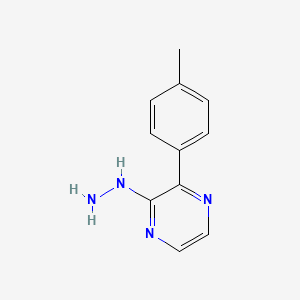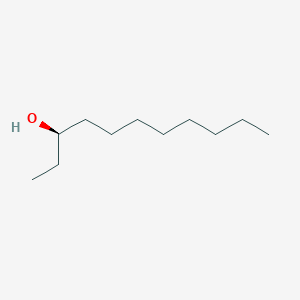
Phenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-thioglucopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl-3,4,6-tri-O-acetyl-2-desoxy-2-phthalimido-β-D-thioglucopyranosid ist eine synthetische Verbindung, die in verschiedenen Bereichen der wissenschaftlichen Forschung verwendet wird. Sie ist besonders wertvoll bei der Erforschung von Krankheiten wie bösartigen Neubildungen und Virusinfektionen. Diese Verbindung ist ein Derivat von Thioglucopyranosid, das für seine einzigartigen strukturellen Eigenschaften und potenziellen biologischen Aktivitäten bekannt ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Phenyl-3,4,6-tri-O-acetyl-2-desoxy-2-phthalimido-β-D-thioglucopyranosid umfasst mehrere Schritte. Die Reaktionsbedingungen erfordern oft die Verwendung spezifischer Reagenzien und Katalysatoren, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen umfassen, um die Effizienz zu maximieren und die Kosten zu minimieren. Der Prozess umfasst strenge Reinigungsschritte, um sicherzustellen, dass das Endprodukt die für Forschungs- und industrielle Anwendungen erforderlichen Standards erfüllt .
Chemische Reaktionsanalyse
Reaktionstypen
Phenyl-3,4,6-tri-O-acetyl-2-desoxy-2-phthalimido-β-D-thioglucopyranosid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Thiolgruppe kann zu Disulfiden oder Sulfoxiden oxidiert werden.
Reduktion: Die Verbindung kann reduziert werden, um die Acetylgruppen oder die Phthalimidogruppe zu modifizieren.
Substitution: Die Acetylgruppen können durch andere funktionelle Gruppen substituiert werden, um Derivate mit unterschiedlichen Eigenschaften zu erzeugen
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen umfassen oft kontrollierte Temperaturen und pH-Werte, um das gewünschte Reaktionsergebnis zu gewährleisten .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Disulfiden führen, während Substitutionsreaktionen eine breite Palette von Derivaten mit unterschiedlichen biologischen Aktivitäten erzeugen können .
Wissenschaftliche Forschungsanwendungen
Phenyl-3,4,6-tri-O-acetyl-2-desoxy-2-phthalimido-β-D-thioglucopyranosid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Als Baustein für die Synthese komplexer Moleküle und die Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Aufgrund seiner einzigartigen strukturellen Eigenschaften in der Untersuchung von Zellprozessen und -interaktionen eingesetzt.
Medizin: Für seine potenziellen therapeutischen Wirkungen gegen bösartige Neubildungen und Virusinfektionen untersucht.
Industrie: Bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt .
Wirkmechanismus
Der Wirkmechanismus von Phenyl-3,4,6-tri-O-acetyl-2-desoxy-2-phthalimido-β-D-thioglucopyranosid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Thiolgruppe der Verbindung kann kovalente Bindungen mit Proteinen bilden und so deren Funktion und Aktivität beeinflussen. Darüber hinaus kann die Phthalimidogruppe mit Zellrezeptoren interagieren und verschiedene biologische Prozesse modulieren .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to modify the acetyl groups or the phthalimido moiety.
Substitution: The acetyl groups can be substituted with other functional groups to create derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while substitution reactions can produce a wide range of derivatives with varying biological activities .
Wissenschaftliche Forschungsanwendungen
Phenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-thioglucopyranoside has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Employed in the study of cellular processes and interactions due to its unique structural properties.
Medicine: Investigated for its potential therapeutic effects against malignant neoplasms and viral infections.
Industry: Utilized in the development of new materials and chemical processes .
Wirkmechanismus
The mechanism of action of Phenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-thioglucopyranoside involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with proteins, affecting their function and activity. Additionally, the phthalimido moiety may interact with cellular receptors, modulating various biological processes .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Phenyl 3,4,6-Tri-O-acetyl-2-desoxy-1-thio-2-(2,2,2-trichlorethoxyformamido)-beta-D-galactopyranosid
- 4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-desoxy-2-phthalimido-beta-D-thioglucopyranosid
- Ethyl 3,4,6-Tri-O-acetyl-2-desoxy-2-phthalimido-1-thio-beta-D-thioglucopyranosid
Einzigartigkeit
Phenyl-3,4,6-tri-O-acetyl-2-desoxy-2-phthalimido-β-D-thioglucopyranosid zeichnet sich durch seine spezifische Kombination von funktionellen Gruppen aus, die einzigartige chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C26H25NO9S |
|---|---|
Molekulargewicht |
527.5 g/mol |
IUPAC-Name |
[3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylsulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H25NO9S/c1-14(28)33-13-20-22(34-15(2)29)23(35-16(3)30)21(26(36-20)37-17-9-5-4-6-10-17)27-24(31)18-11-7-8-12-19(18)25(27)32/h4-12,20-23,26H,13H2,1-3H3 |
InChI-Schlüssel |
FEYKFHMOACOSBF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-[(3-methylbut-2-enylamino)methyl]-2-sulfanylidene-1,3-diazinan-4-one](/img/structure/B12074151.png)




![sodium;[(2S)-2-amino-2-carboxyethyl] [(2R)-2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B12074180.png)





